

High-performance liquid chromatography (HPLC) analysis of Evodiamine

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Compound of Interest

Compound Name: *Evodiamine*

Cat. No.: *B1670323*

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Application Notes and Protocols for HPLC Analysis of Evodiamine

These application notes provide a comprehensive guide for the analysis of **Evodiamine** using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Introduction

Evodiamine is a quinazolinocarboline indole alkaloid predominantly found in the unripe fruit of *Evodia rutaecarpa* (Juss.) Benth. (Rutaceae family). It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and vasodilatory effects. Accurate and reliable quantification of **Evodiamine** in various matrices, such as herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. HPLC is a robust and widely used technique for this purpose.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of **Evodiamine**. The protocols are based on established and validated methods from the scientific literature.

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for extraction from herbal materials and biological fluids.

2.1.1. Extraction from *Evodia fructus* (Herbal Material)

This protocol is suitable for the extraction of **Evodiamine** from the dried, unripe fruit of *Evodia rutaecarpa*.

- Materials:
 - Dried *Evodia fructus* powder
 - Methanol, HPLC grade
 - Ultrasonic bath
 - Centrifuge
 - 0.45 µm syringe filter
- Procedure:
 - Accurately weigh 1.0 g of powdered *Evodia fructus* into a conical flask.
 - Add 50 mL of methanol to the flask.
 - Perform ultrasonication for 30 minutes at room temperature.
 - Centrifuge the extract at 4000 rpm for 10 minutes.
 - Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
 - The sample is now ready for HPLC analysis.

2.1.2. Solid-Phase Extraction (SPE) from Human Serum

This protocol is designed for the extraction and purification of **Evodiamine** from human serum samples, suitable for pharmacokinetic studies.^[1]

- Materials:
 - Human serum sample
 - C18 SPE cartridge
 - Methanol, HPLC grade
 - Water, HPLC grade
 - Nitrogen evaporator
- Procedure:
 - Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
 - Load 1 mL of the human serum sample onto the conditioned SPE cartridge.
 - Wash the cartridge with 3 mL of water to remove interferences.
 - Elute **Evodiamine** from the cartridge with 3 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 100 µL of the mobile phase and inject it into the HPLC system.

HPLC Chromatographic Conditions

Multiple HPLC methods have been developed for **Evodiamine** analysis. Below are two representative methods: a standard reversed-phase HPLC-UV method and a more sensitive LC-MS/MS method.

2.2.1. HPLC-UV Method

This method is suitable for the quantification of **Evodiamine** in herbal extracts.^[2]

- Instrumentation:
 - HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Column:
 - C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)
- Mobile Phase:
 - A gradient of acetonitrile and water is commonly used. A typical gradient could be:
 - 0-10 min: 30-50% Acetonitrile
 - 10-20 min: 50-70% Acetonitrile
 - 20-25 min: 70-30% Acetonitrile
- Flow Rate:
 - 1.0 mL/min
- Column Temperature:
 - 30°C
- Detection Wavelength:
 - 225 nm^[2]^[3]
- Injection Volume:
 - 10-20 µL

2.2.2. LC-MS/MS Method for Biological Samples

This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices like rat plasma.^[4]

- Instrumentation:
 - UPLC or HPLC system coupled with a tandem mass spectrometer (MS/MS)
- Column:
 - C18 column (e.g., 50 mm × 2.1 mm, 1.8 μm particle size)
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: Acetonitrile
 - Isocratic or gradient elution can be used. For example, an isocratic elution with 85% Methanol and 15% water containing 5 mmol/L ammonium formate.[\[1\]](#)
- Flow Rate:
 - 0.3-0.5 mL/min[\[1\]](#)[\[5\]](#)
- Column Temperature:
 - 35-40°C
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) Transitions:
 - **Evodiamine:** m/z 304.1 → 288.1 (Quantifier), 304.1 → 146.1 (Qualifier)[\[1\]](#)
 - Internal Standard (e.g., Carbamazepine): m/z 237.1 → 194.1
- Injection Volume:
 - 5-20 μL[\[4\]](#)

Data Presentation

The following tables summarize the quantitative data from validated HPLC methods for **Evodiamine** analysis, providing a reference for expected performance.

Table 1: HPLC Method Validation Parameters for Evodiamine in Herbal Extracts

Parameter	Result	Reference
Linearity Range	2 - 100 µg/mL	[2]
Correlation Coefficient (r^2)	> 0.9999	[2]
Precision (RSD, %)		
- Intra-day	3.54 - 4.74	[2]
- Inter-day	1.89 - 3.72	[2]
Accuracy (Recovery, %)	99.8	[2]
Limit of Detection (LOD)	0.0625 µg/mL	[2]
Limit of Quantification (LOQ)	0.125 µg/mL	[2]

Table 2: LC-MS/MS Method Validation Parameters for Evodiamine in Rat Plasma

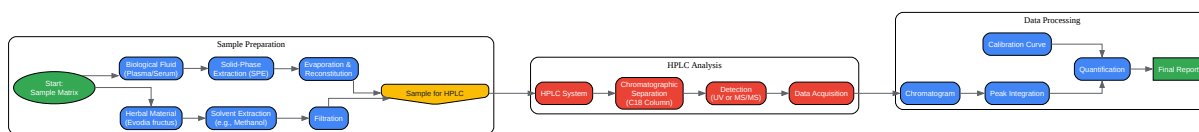
Parameter	Result	Reference
Linearity Range	0.2 - 50.0 ng/mL	[4]
Correlation Coefficient (r^2)	0.9997	[4]
Precision (RSD, %)		
- Intra-day	4.61 - 13.51	[4]
- Inter-day	5.65 - 11.49	[4]
Accuracy	92.08 - 102.99%	[4]
Lower Limit of Quantification (LLOQ)	0.2 ng/mL	[4]
Recovery	96.12 - 99.46%	[4]

Table 3: Pharmacokinetic Parameters of Evodiamine in Rats (Oral Administration)

Parameter	Value	Reference
Dose	100 mg/kg	[4]
C _{max} (Maximum Plasma Concentration)	5.3 ± 1.5 ng/mL	[4]
T _{max} (Time to C _{max})	22 ± 8 min	[4]
t _{1/2} (Half-life)	451 ± 176 min	[4]

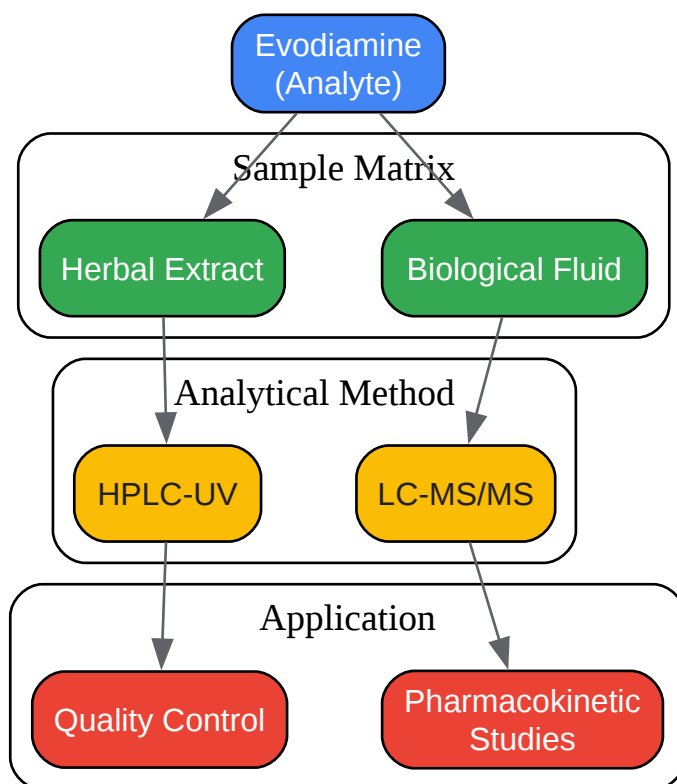
Visualizations

The following diagrams illustrate the experimental workflow and a conceptual representation of the analytical process.



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Caption: Experimental Workflow for HPLC Analysis of **Evodiamine**.



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Caption: Logical Relationships in **Evodiamine** Analysis.

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